2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine: is a unique organic compound with the chemical formula C17H20N2. It belongs to the class of diazocines, which are bridged bicyclic compounds. Let’s explore its properties and applications!
Preparation Methods
Synthetic Routes::
Paraformaldehyde Reaction:
- While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using the synthetic routes mentioned above.
Chemical Reactions Analysis
2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine: undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions are feasible, leading to modified derivatives.
Substitution: Substituents can be introduced at different positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification. For example, reducing agents like lithium aluminum hydride (LiAlH) may be used for reduction.
Major Products: The products formed depend on the reaction type. These could include substituted diazocines or other related compounds.
Scientific Research Applications
Chemistry: Researchers study its reactivity and explore novel derivatives.
Biology: It may find applications in drug design due to its unique structure.
Medicine: Investigations into potential pharmacological properties are ongoing.
Industry: Its use in materials science or as a building block for more complex molecules is an area of interest.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
Unique Features: Its trimethyl substitution pattern sets it apart.
Similar Compounds: Other diazocines, such as 6,12-diphenyldibenzo[b,f][1,5]diazocine and 2,8-dimethoxy-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, share structural similarities
Properties
CAS No. |
89176-72-7 |
---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2,5,8-trimethyl-11,12-dihydro-6H-benzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C17H20N2/c1-12-4-6-16-15(9-12)11-19(3)17-7-5-13(2)8-14(17)10-18-16/h4-9,18H,10-11H2,1-3H3 |
InChI Key |
KBTORDYLEBHNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)C)NC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.